3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting 6-cyano-1,3-benzodioxole with an appropriate benzoyl chloride in the presence of a base.
Introduction of the Sulfonyl Group: The benzamide core can then be reacted with azepane-1-sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the cyano group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases due to its unique chemical properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Benzamides: Compounds with similar sulfonyl and benzamide groups.
Benzodioxoles: Compounds containing the benzodioxole moiety.
Uniqueness
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide is unique due to the presence of the azepane ring and the cyano group, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c22-13-16-11-19-20(29-14-28-19)12-18(16)23-21(25)15-6-5-7-17(10-15)30(26,27)24-8-3-1-2-4-9-24/h5-7,10-12H,1-4,8-9,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCXOGTDKGKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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